molecular formula C8H7ClN2O B13034836 2-Chloro-7-methoxyimidazo[1,2-a]pyridine

2-Chloro-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13034836
M. Wt: 182.61 g/mol
InChI Key: WANTYBZIOOGJMC-UHFFFAOYSA-N
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Description

Historical Development and Contemporary Significance of Imidazo[1,2-a]pyridines in Heterocyclic Chemistry

The synthesis of the imidazo[1,2-a]pyridine (B132010) ring system was first reported in 1925 by Tschitschibabin and his colleagues. organic-chemistry.org Their method involved the reaction of 2-aminopyridine (B139424) with bromoacetaldehyde. organic-chemistry.org Since this initial discovery, numerous synthetic strategies have been developed, including condensation reactions, multicomponent reactions, and oxidative coupling, reflecting the enduring interest in this scaffold. acs.orgrsc.org

In contemporary research, imidazo[1,2-a]pyridines are highly significant. They form the core of several commercially available drugs, such as Zolpidem (a treatment for insomnia), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent). researchgate.netnanobioletters.comrsc.org Beyond pharmaceuticals, these compounds are also utilized in materials science, for example, in the creation of high-performance dyes. organic-chemistry.org Their wide-ranging applications underscore the scaffold's importance in modern chemistry. rsc.orgrsc.org

Structural Characteristics and Chemical Versatility of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core consists of a five-membered imidazole (B134444) ring fused to a six-membered pyridine (B92270) ring. researchgate.net This fusion results in a planar, aromatic system with a bridgehead nitrogen atom. The structure is characterized by its rigidity and specific electronic distribution, which are key to its interactions with biological targets.

The chemical versatility of the scaffold is one of its most valuable attributes. organic-chemistry.org The ring system can be functionalized at various positions, allowing for the synthesis of large libraries of derivatives with diverse properties. mdpi.com For instance, direct C-H functionalization has become a powerful strategy for creating new analogues. nih.gov This adaptability enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecules to achieve desired effects. nih.gov

Rationale for Focused Research on 2-Chloro-7-methoxyimidazo[1,2-a]pyridine Derivatives

The specific substitution pattern on the imidazo[1,2-a]pyridine ring is crucial in determining its biological activity. mdpi.com The focused study of derivatives like this compound is driven by the goal of developing compounds with enhanced potency, selectivity, and improved pharmacological profiles.

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents. mdpi.com For example, the introduction of different groups can influence how the molecule binds to a biological target, its solubility, and its metabolic stability. nih.gov

In the case of this compound, the substituents are strategically placed:

The 2-Chloro group: The chlorine atom at the 2-position is an electron-withdrawing group. Its presence can significantly alter the electronic properties of the heterocyclic ring system. Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can be important for molecular recognition and binding to protein targets. The chloro group serves as a versatile chemical handle for further synthetic modifications.

The combination of an electron-withdrawing group at the 2-position and an electron-donating group at the 7-position creates a unique electronic profile, making this specific derivative a subject of interest for chemical and biological exploration.

The unique substitution pattern of this compound makes it a compelling candidate for academic research and drug discovery programs. The scaffold is a known pharmacophore, and this particular arrangement of substituents could lead to novel therapeutic agents. researchgate.netnih.gov

Research on this and related derivatives could be directed towards several areas:

Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents by inhibiting various cellular pathways. nih.govbeilstein-journals.org The specific electronic and steric properties of this compound could be exploited to design new and more effective cancer therapies.

Anti-infective Agents: The scaffold has been investigated for its activity against a range of pathogens, including bacteria and parasites. rsc.org Research into derivatives like this compound could lead to new treatments for infectious diseases.

Central Nervous System (CNS) Disorders: Given that some of the most well-known drugs based on this scaffold act on the CNS, there is potential for developing new agents for neurological and psychiatric conditions. rsc.orgnih.gov

The synthesis of libraries based on the this compound core would allow for a systematic exploration of its structure-activity relationships, paving the way for the discovery of new lead compounds for a variety of therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-chloro-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3

InChI Key

WANTYBZIOOGJMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 7 Methoxyimidazo 1,2 a Pyridine and Analogues

Established Synthetic Strategies for Imidazo[1,2-a]pyridine (B132010) Core Assembly

The construction of the fused imidazo[1,2-a]pyridine ring system is achievable through several established synthetic strategies, primarily involving the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) moiety.

Condensation reactions represent the classical and most direct approach to the imidazo[1,2-a]pyridine core, offering reliability and straightforward execution.

The condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, often referred to as the Tschitschibabin (or Chichibabin) reaction, is a foundational method for imidazo[1,2-a]pyridine synthesis. rsc.org The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, culminating in a dehydrative cyclization.

To synthesize a 7-methoxy substituted analogue, the corresponding 2-amino-4-methoxypyridine (B134910) would be used as the starting material. The substituent at the 2-position of the final product is determined by the 'R' group of the α-haloketone (X-CH₂-CO-R). For the target compound, this would necessitate a reagent that introduces a chlorine atom at this position, which can be complex. An alternative is the subsequent halogenation of the formed imidazo[1,2-a]pyridine ring. For example, N-chlorosuccinimide (NCS) has been used for the halogenation of polymer-bound imidazo[1,2-a]pyridines. acs.org

A general solid-phase synthesis protocol highlights this classical approach:

A polymer-bound 2-aminonicotinate is treated with various α-haloketones (e.g., chloroacetone) in ethanol (B145695) under reflux. acs.org

The resulting polymer-bound imidazo[1,2-a]pyridine can then be further functionalized, for instance, by halogenation. acs.org

Cleavage from the solid support yields the final product. acs.org

This method's versatility allows for the introduction of diversity at multiple positions of the scaffold. acs.org

Multi-component reactions (MCRs) provide a powerful and efficient means to generate molecular complexity and construct libraries of compounds in a single step. For the imidazo[1,2-a]pyridine scaffold, the Groebke-Blackburn-Bienaymé (GBB) reaction is of paramount importance. nih.gov Discovered in 1998, this three-component reaction involves the condensation of an amidine (such as a 2-aminopyridine), an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines. nih.govbeilstein-journals.orgbeilstein-journals.org

The GBB reaction is highly valued for its atom economy and the ability to introduce three points of diversity. mdpi.com The reaction is typically promoted by a Lewis or Brønsted acid catalyst, such as scandium triflate or ammonium (B1175870) chloride. nih.govmdpi.com

Table 1: Representative Conditions for Groebke-Blackburn-Bienaymé Reaction
AmidineAldehydeIsocyanideCatalyst/SolventKey FeatureReference
2-Aminopyridine3-Formylchromonetert-Butyl isocyanideNH₄Cl / EtOH (Microwave)Eco-friendly method for synthesizing complex hybrids. mdpi.com
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl / EtOH (Microwave)Efficient one-pot synthesis of IMP-triazole hybrids. mdpi.com
Various AmidinesVarious AldehydesVarious IsocyanidesScandium triflateOne of the first reports, showing broad applicability. nih.gov

The Ugi reaction, another prominent MCR, can also be employed, often in tandem with the GBB reaction, to create more complex peptidomimetic structures containing the imidazo[1,2-a]pyridine core. beilstein-journals.orgnih.govbeilstein-journals.org For instance, an imidazo[1,2-a]pyridine-containing acid, itself formed via a GBB reaction, can be used as the acid component in a subsequent Ugi four-component reaction. nih.govbeilstein-journals.org

Beyond the use of 2-aminopyridines, other pyridine derivatives can serve as precursors to the imidazo[1,2-a]pyridine core through various cyclization strategies.

One innovative approach involves the reaction of 2-chloropyridines with 2H-azirines. This method provides access to the imidazo[1,2-a]pyridine moiety through an activation/cyclization sequence, yielding a variety of substituted products in good yields. organic-chemistry.org

Another modern, metal-free strategy is the base-promoted cycloisomerization of N-propargylpyridinium salts. This rapid and efficient route proceeds under ambient, aqueous conditions, often giving quantitative yields in minutes. rsc.org The synthesis involves the initial N-alkylation of a pyridine with a propargyl halide to form the key pyridinium (B92312) intermediate, which then undergoes a facile cyclization.

A third strategy involves the reaction of pyridine derivatives with oxime esters, catalyzed by molecular iodine. This approach is proposed to proceed through the generation of reactive iminyl radicals that regioselectively couple with the pyridine to initiate the cyclization cascade, forming 2-substituted imidazo[1,2-a]pyridines. acs.org

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, offering novel reaction pathways and improved efficiency.

Copper catalysis is particularly prominent in the synthesis of imidazo[1,2-a]pyridines, with numerous protocols developed that leverage copper's versatile reactivity. researchgate.net These methods often utilize air or oxygen as a green, terminal oxidant. rsc.orgorganic-chemistry.org

Key copper-catalyzed approaches include:

Coupling of 2-Aminopyridines, Aldehydes, and Alkynes: A domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in aqueous micellar media provides an environmentally sustainable route. acs.org This process involves the in-situ generation of a dynamic Cu(II)/Cu(I) catalyst that facilitates a 5-exo-dig cycloisomerization to afford the final products. acs.org A similar three-component cascade using Cu(OAc)₂ has also been reported. acs.org

Oxidative Cyclization of 2-Aminopyridines and Ketones: A heterogeneous catalyst system of CuCl₂ on nano-TiO₂ enables the aerobic synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and a wide range of ketones, including unactivated aryl ketones. rsc.org The reaction proceeds under mild conditions without the need for ligands or additives and the catalyst can be recycled. rsc.org

Reaction of 2-Aminopyridines with Nitroolefins: A one-pot procedure catalyzed by CuBr uses air as the oxidant to construct the imidazo[1,2-a]pyridine ring from 2-aminopyridines and nitroolefins. organic-chemistry.org The reaction is believed to proceed via a Michael addition followed by a copper-mediated oxidative cyclization. organic-chemistry.org

Table 2: Selected Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
ReactantsCopper CatalystOxidant/ConditionsKey FeatureReference
2-Aminopyridine, Benzaldehyde, PropiolateCu(OAc)₂AirCascade aminomethylation/cycloisomerization. acs.org
2-Aminopyridine, KetoneCuCl₂/nano-TiO₂AirHeterogeneous, reusable catalyst system. rsc.org
2-Aminopyridine, NitroolefinCuBrAir / DMF, 80°CGreen oxidant, good functional group tolerance. organic-chemistry.org
2-Aminopyridine, Aldehyde, AlkyneCuSO₄ / Sodium AscorbateAqueous SDSDomino A³-coupling in aqueous micellar media. acs.org

These copper-catalyzed methodologies demonstrate significant advances in the synthesis of the imidazo[1,2-a]pyridine core, offering mild conditions, broad substrate scope, and alignment with the principles of green chemistry. organic-chemistry.org

Transition-Metal-Catalyzed Methodologies for Core Formation and Functionalization

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and their use in the synthesis of imidazo[1,2-a]pyridine analogues is well-documented. These strategies often allow for the construction of complex molecules from readily available starting materials.

One notable approach is the palladium-catalyzed three-component reaction. For instance, a ligand-free synthesis of 2,3-diarylimidazo[1,2-a]pyridines can be achieved using a Pd(OAc)₂ catalyst under microwave irradiation. Another powerful palladium-catalyzed method is the Sonogashira coupling, which has been used to introduce terminal alkynes to functionalized imidazo[1,2-a]pyridines, yielding products with up to 81% efficiency. semanticscholar.org Furthermore, palladium catalysis has been employed for the introduction of a carboxamide moiety at the 6 or 8 position of the imidazo[1,2-a]pyridine core through carbonylation reactions. organic-chemistry.org Intramolecular dehydrogenative coupling reactions catalyzed by palladium also provide a practical route to fused imidazo[1,2-a]pyrimidines.

Palladium-catalyzed reactions have also been instrumental in creating functionalized imidazo[1,2-a]pyridines that serve as intermediates for more complex structures. For example, copper(I)- and palladium(II)-catalyzed cyclizations offer a pathway to functionalized imidazo[1,2-a]pyridine aldehydes/ketones and 3-vinyl imidazo[1,2-a]pyridines. researchgate.netbeilstein-journals.org These reactions proceed smoothly with commercially available catalysts and result in good yields. researchgate.netbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Analogues

Reaction TypeCatalystKey FeaturesReference
Three-Component ReactionPd(OAc)₂Ligand-free, Microwave-assisted
Sonogashira CouplingPalladium CatalystIntroduction of terminal alkynes semanticscholar.org
CarbonylationPalladium CatalystIntroduction of carboxamide group organic-chemistry.org
CyclizationPd(II)Synthesis of 3-vinyl derivatives beilstein-journals.org
Nickel- and Other Metal-Catalyzed Processes

Beyond palladium, a variety of other transition metals, including nickel, copper, and iron, have been successfully utilized in the synthesis of imidazo[1,2-a]pyridines. These metals often offer different reactivity profiles and can be more cost-effective alternatives.

Nickel-catalyzed derivatizations have been reported, expanding the toolkit for modifying the imidazo[1,2-a]pyridine scaffold. semanticscholar.org Copper catalysis is particularly prevalent, with numerous methods developed. A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. researchgate.net Copper silicate (B1173343) has also been employed as an efficient and reusable heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines and substituted phenacyl bromides. nih.gov

Other metals have also found application. Ruthenium has been used for highly regioselective oxidative olefination, while iron has been used to catalyze the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines under mild, aerobic conditions. researchgate.net

Table 2: Overview of Nickel- and Other Metal-Catalyzed Syntheses

Metal CatalystReaction TypeSubstratesReference
NickelDerivatizationImidazo[1,2-a]pyridine core semanticscholar.org
Copper (CuI)Aerobic Oxidative Synthesis2-Aminopyridines, Acetophenones researchgate.net
Copper SilicateCondensation2-Aminopyridines, Phenacyl bromides nih.gov
IronOxidative Diamination2-Aminopyridine, Nitroalkene researchgate.net
RutheniumOxidative OlefinationImidazo[1,2-a]pyridines, Alkenes semanticscholar.org

Metal-Free and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, significant effort has been directed towards developing metal-free synthetic routes to imidazo[1,2-a]pyridines. These methods aim to reduce environmental impact by avoiding toxic metal catalysts and often employ more benign reaction conditions.

A notable example is the catalyst-free, one-pot, three-component synthesis of imidazo[1,2-a]pyridines in deep eutectic solvents, which serve as environmentally friendly catalysts and reaction media. researchgate.net Another innovative approach is the use of grindstone chemistry, a solvent- and catalyst-free method that can produce excellent to nearly quantitative yields in very short reaction times. Furthermore, catalyst-free cascade processes have been developed for the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and bromo-alkenes. researchgate.net

Aqueous-Phase Reaction Conditions

Water is an ideal green solvent, and its use in the synthesis of imidazo[1,2-a]pyridines has been explored. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system can be performed in water, offering a metal-free and base-free method with broad functional group compatibility. researchgate.net The synthesis of certain imidazo[1,2-a]pyridine derivatives can also proceed in water without the deliberate addition of any catalyst. organic-chemistry.org Additionally, a one-pot, three-component reaction of α-oxoketenedithioacetals, diamines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been successfully carried out in water.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable tool in green chemistry for promoting chemical reactions. This technique can lead to shorter reaction times and higher yields. An ultrasound-assisted protocol has been developed for the C-H functionalization of ketones with a KI/tert-butyl hydroperoxide system in water. researchgate.net Another example is the KI-Oxone catalyzed ultrasound-promoted synthesis of imidazo[1,2-a]-pyridine-3-carboxylates. Ultrasound has also been utilized in the synthesis of pyrimidines and their fused derivatives, demonstrating its broad applicability in heterocyclic chemistry.

Targeted Synthesis of 2-Chloro-7-methoxyimidazo[1,2-a]pyridine

The targeted synthesis of a specifically substituted analogue like this compound requires precise control over the introduction of functional groups.

Introduction of Chloro Functionality at the C2 Position

Direct chlorination of the imidazo[1,2-a]pyridine ring typically occurs at the C3 position due to the electronic nature of the heterocyclic system. researchgate.net Introducing a chloro group at the C2 position is more challenging and often requires alternative strategies.

One approach involves using a starting material that already contains the desired chloro-substituent. For example, imidazo[1,2-a]pyridines can be synthesized from the reaction of 2-chloropyridines with 2H-azirines. organic-chemistry.org This method builds the imidazole ring onto a pre-chlorinated pyridine core.

Another strategy involves the reaction of the imidazo[1,2-a]pyridine core with a chlorinating agent under specific conditions. While direct C2 chlorination is not typical, reactions with N-chlorosuccinimide (NCS) can lead to functionalization at the C2 position. For instance, the reaction of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate with NCS in acetic acid results in the formation of the corresponding 2-oxo derivative. semanticscholar.org Although this is not a direct chlorination, the introduction of an oxo group at the C2 position could potentially serve as a handle for subsequent conversion to a chloro group. A novel protocol for the regioselective chlorination of imidazo-fused heterocycles utilizes dichloro(4-(trifluoromethyl)phenyl)-λ³-iodanes under mild, metal-free conditions, though this method also favors C3 chlorination. Therefore, the synthesis of this compound would likely proceed through a multi-step sequence or by constructing the ring from a 2-chloro-4-methoxypyridin-2-amine precursor.

Strategies for Methoxy (B1213986) Group Incorporation at the C7 Position

The introduction of a methoxy group at the C7 position of the imidazo[1,2-a]pyridine core is a critical step in the synthesis of the target compound and its analogues. This can be achieved through two primary strategies: building the heterocyclic system from a pre-functionalized pyridine or by functionalizing the imidazo[1,2-a]pyridine ring after its formation.

The most direct and common approach to synthesize 7-methoxyimidazo[1,2-a]pyridines is to start from a correspondingly substituted 2-aminopyridine. For the synthesis of this compound, the key starting material is 2-amino-4-methoxypyridine. The synthesis generally proceeds via the condensation of this aminopyridine with a suitable two-carbon synthon, followed by cyclization.

A widely employed method is the reaction of a 2-aminopyridine with an α-halocarbonyl compound. While a specific procedure for this compound is not extensively detailed in the literature, the general synthesis of imidazo[1,2-a]pyridines provides a reliable template. organic-chemistry.org For instance, the reaction of 2-amino-4-methoxypyridine with a suitable chloro- or bromoacetyl derivative would lead to the formation of the imidazo[1,2-a]pyridine ring system. Subsequent chlorination at the C2 position would be necessary if not incorporated in the initial cyclization step.

A plausible synthetic route starting from 2-amino-4-methoxypyridine is outlined below:

StepReactantsReagents/ConditionsProduct
12-amino-4-methoxypyridine, α,α-dichloroaldehyde or its equivalentBase (e.g., NaHCO₃), Solvent (e.g., Ethanol)This compound
27-methoxyimidazo[1,2-a]pyridineChlorinating agent (e.g., N-chlorosuccinimide)This compound

This approach benefits from the ready availability of substituted 2-aminopyridines and often provides good regioselectivity for the final product. The specific reaction conditions, such as the choice of solvent and base, can be optimized to improve the yield and purity of the desired product.

This would typically involve the synthesis of a 2-chloroimidazo[1,2-a]pyridine (B1597247) bearing a suitable leaving group (e.g., a halogen or a nitro group) at the C7 position. Subsequent nucleophilic aromatic substitution with sodium methoxide (B1231860) would then install the desired methoxy group.

StepStarting MaterialReagents/ConditionsProduct
12-Chloro-7-haloimidazo[1,2-a]pyridineSodium methoxide, Solvent (e.g., Methanol or DMF), HeatThis compound

While this method offers flexibility, it may require additional synthetic steps to introduce the leaving group and can sometimes suffer from issues of regioselectivity and harsh reaction conditions.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of a wide range of functional groups at various positions. The inherent electronic properties of the imidazo[1,2-a]pyridine ring system dictate the regioselectivity of these functionalization reactions.

The C3 position of the imidazo[1,2-a]pyridine ring is known to be particularly electron-rich and thus highly susceptible to electrophilic substitution. nih.govexlibrisgroup.com This reactivity has been extensively exploited for the introduction of various substituents.

C3-Alkylation and Arylation: Friedel-Crafts type reactions can be employed to introduce alkyl and aryl groups at the C3 position. For instance, a three-component aza-Friedel-Crafts reaction catalyzed by a Lewis acid like Y(OTf)₃ has been reported for the C3-alkylation of imidazo[1,2-a]pyridines. scielo.br

C3-Formylation: The C3 position can be formylated using various reagents. A copper-catalyzed method using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and molecular oxygen as the oxidant has been developed for the selective C3-formylation of imidazo[1,2-a]pyridines. rsc.org

C3-Halogenation: Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can readily introduce halogen atoms at the C3 position.

A summary of representative C3-functionalization reactions is provided in the table below:

Reaction TypeReagents/ConditionsFunctional Group Introduced
AlkylationAldehydes, Amines, Y(OTf)₃Alkylamino-methyl
FormylationDMSO, Cu-catalyst, O₂Formyl (-CHO)
HalogenationNBS or NCSBromo or Chloro
ArylationBoronic acids, Petasis-like reactionArylmethyl

While the C3 position is the most reactive towards electrophiles, functionalization at other positions of the this compound scaffold can be achieved through directed metalation or by exploiting the inherent reactivity of the pyridine ring.

Directed ortho-metalation (DoM) strategies, using organolithium or other strong bases, can be employed to deprotonate specific positions on the pyridine ring, followed by quenching with an electrophile. The methoxy group at the C7 position can potentially act as a directing group in such reactions.

Furthermore, nucleophilic aromatic substitution reactions can be utilized to replace the chloro group at the C2 position with various nucleophiles, such as amines, thiols, or alkoxides. This allows for the introduction of a wide range of substituents at this position.

Recent studies on the regioselective functionalization of related aza-heterocycles, such as imidazo[1,2-a]pyrazines, using organometallic intermediates have demonstrated the potential for highly selective modifications at various positions. nih.govrsc.orgresearchgate.net These methods, often guided by computational calculations, could potentially be adapted for the selective functionalization of the this compound scaffold.

Mechanistic Investigations of Synthesis Pathways

The synthesis of the imidazo[1,2-a]pyridine ring system generally proceeds through a well-established mechanism. In the case of the reaction between a 2-aminopyridine and an α-haloketone, the initial step involves the nucleophilic attack of the endocyclic pyridine nitrogen onto the carbonyl carbon, followed by an intramolecular SN2 reaction where the exocyclic amino group displaces the halogen, leading to the formation of the five-membered imidazole ring.

For multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, the mechanism involves the formation of an imine intermediate from the 2-aminopyridine and an aldehyde. rsc.org This is followed by the addition of an isocyanide and a subsequent intramolecular cyclization to afford the 3-aminoimidazo[1,2-a]pyridine product.

Mechanistic studies on the functionalization reactions have also been conducted. For instance, the C3-functionalization through a Petasis-like reaction is proposed to proceed via the formation of an adduct between the imidazo[1,2-a]pyridine and glyoxylic acid, which then complexes with a boronic acid, leading to the final arylmethylated product after decarboxylation. nih.gov Similarly, visible light-induced C-H functionalization reactions often involve radical intermediates. nih.gov Understanding these mechanisms is crucial for optimizing reaction conditions and designing novel synthetic transformations.

Elucidation of Reaction Mechanisms and Intermediates

The formation of the imidazo[1,2-a]pyridine core generally proceeds through the condensation of a 2-aminopyridine derivative with a carbonyl compound or its equivalent. For 2-chloro-substituted analogues, the mechanism often involves an initial reaction between a 2-aminopyridine and an α-halocarbonyl compound or an in-situ generated halogenated intermediate.

One of the predominant pathways is a variation of the Tschitschibabin reaction. The synthesis of this compound can be envisioned starting from 4-methoxy-2-aminopyridine. The reaction mechanism typically involves the following key steps:

N-Alkylation: The synthesis often begins with the alkylation of the endocyclic nitrogen atom of the 4-methoxy-2-aminopyridine ring by a suitable reagent, such as chloroacetyl chloride or a related α-chloro carbonyl compound. This initial step forms a pyridinium salt intermediate. acs.org

Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to form the imidazole ring. This intramolecular condensation is a critical ring-closing step. acs.org

Chlorination/Aromatization: When reagents like thionyl chloride (SOCl₂) are used in conjunction with an aryl methyl ketone, the process can involve in-situ generation of a chloro intermediate. acs.org A proposed mechanism involves the initial formation of an imine, which then undergoes cyclization and subsequent aromatization, with the chlorinating agent facilitating the final structure.

A plausible reaction mechanism for forming a related pyrimidine-linked imidazopyridine involves the initial condensation of a 2-aminopyridine with an aryl aldehyde to form an imine ion. This is followed by a [4+1] cycloaddition with an isocyanide, catalyzed by a Lewis acid like iodine, to generate the fused heterocyclic system. nih.gov

In catalyst-free multicomponent reactions (MCRs) designed to functionalize the C-3 position of the imidazo[1,2-a]pyridine core, a proposed mechanism involves the formation of an initial adduct between the imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid. nih.gov Under basic conditions and heat, this complex rearranges through migration and subsequent decarboxylation to yield the C-3 functionalized product. nih.gov While this applies to post-synthesis modification, it highlights the types of intermediates that can be isolated and characterized to support proposed mechanisms. nih.gov

Interactive Table: Key Intermediates in Imidazo[1,2-a]pyridine Synthesis
Intermediate Type Description Role in Mechanism
Pyridinium Salt Formed by the N-alkylation of the 2-aminopyridine ring nitrogen. Key intermediate in classical condensation reactions with α-halocarbonyls. acs.org
Ortoleva-King Intermediate Generated from the reaction of a pyridine with an active methylene (B1212753) compound and iodine. Precursor to intramolecular cyclization in certain iodine-mediated syntheses. acs.org
Imine Ion Formed from the condensation of a 2-aminopyridine with an aldehyde. Electrophilic species that undergoes further reaction, such as nucleophilic attack or cycloaddition. nih.gov
Decarboxylation Precursor An adduct formed in some MCRs, which eliminates CO₂ in the final step. Allows for the introduction of new functional groups at specific positions. nih.gov

Role of Catalysts and Reaction Conditions in Selectivity and Yield

The choice of catalyst and the fine-tuning of reaction conditions are paramount in directing the synthesis towards the desired product, maximizing yield, and ensuring high regioselectivity and chemoselectivity.

Catalysts: A variety of catalysts have been employed for the synthesis of imidazo[1,2-a]pyridines, each offering distinct advantages.

Iodine (I₂): Molecular iodine has emerged as an effective, inexpensive, and environmentally benign catalyst. nih.govacs.org It can facilitate one-pot, three-component reactions, for instance, between a 2-aminopyridine, a ketone, and a third component, often in aqueous or DMSO media. acs.orgnih.gov In some cases, DMSO acts as both the solvent and an oxidant in iodine-catalyzed reactions. acs.org Iodine is believed to activate reactants by acting as a Lewis acid. nih.gov

Copper (Cu): Copper salts, particularly CuI, are effective catalysts for aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. organic-chemistry.org These reactions are noted for their compatibility with a broad range of functional groups. The mechanism is suggested to proceed via a catalytic Ortoleva-King reaction. organic-chemistry.org

Iron (Fe): Iron catalysts, such as FeCl₃, have been used for three-component coupling reactions to functionalize the imidazo[1,2-a]pyridine core, for example, in sulfonylmethylation reactions. nih.gov

Graphene Oxide (GO): As a carbocatalyst, graphene oxide has been shown to promote the condensation of 2-aminopyridines with acetophenones and thiols. A key advantage is its potential for recovery and reuse. acs.org

Reaction Conditions: Temperature, solvent, and the choice of base are critical variables that significantly influence the outcome of the synthesis.

Solvent: The choice of solvent can dramatically affect yield. For instance, in a catalyst-free MCR for C-3 functionalization, switching to acetonitrile (B52724) from other solvents improved the yield from below 30% to 40%. nih.gov Eco-friendly solvents like water and ethanol are often used, especially in iodine-catalyzed and catalyst-free reflux reactions, respectively. acs.orgnih.gov

Base: The presence and strength of a base can be crucial. In the aforementioned MCR, investigating various bases led to a dramatic improvement in yield, with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) increasing the yield to 75%. nih.gov In other syntheses, a mild base like potassium carbonate (K₂CO₃) is sufficient. acs.orgnih.gov

Temperature and Reaction Time: Higher temperatures and longer reaction times are sometimes necessary to drive the reaction to completion, particularly for steps involving decarboxylation or overcoming activation energy barriers. nih.gov Conversely, some modern methods aim for room temperature conditions to improve the sustainability of the process. acs.orgnih.gov

The synthesis of chloro-substituted imidazo[1,2-a]pyridines, such as the target compound, has been achieved using a mixture of SOCl₂ and H₂SO₄ in chloroform. acs.org The specific conditions for synthesizing analogues can be precisely controlled to achieve high yields, as demonstrated in various studies.

Interactive Table: Effect of Catalysts and Conditions on Imidazo[1,2-a]pyridine Synthesis
Catalyst Reagents Conditions Yield Selectivity Reference
Iodine (20 mol%) 2-aminopyridine, Acetophenone, Dimedone Water, Ultrasonication Up to 96% High nih.gov
Copper(I) Iodide 2-aminopyridine, Acetophenone Aerobic oxidation Good to excellent Broad functional group tolerance organic-chemistry.org
Graphene Oxide 2-aminopyridine, Acetophenone, Thiol Sodium Iodide additive High High, catalyst is reusable acs.org
None (Catalyst-Free) 2-aminopyridine, Ethyl bromopyruvate Ethanol, Reflux Not specified Key intermediates for RSV inhibitors acs.org
Potassium tert-butoxide Imidazo[1,2-a]pyridine, Glyoxalic acid, Boronic acid CH₃CN, 110°C, 24h 75% C-3 functionalization nih.gov
Iron(III) Chloride Imidazo[1,2-a]pyridine, Sodium sulfinate, DMA DMA/H₂O (2:1) High 3-sulfonylmethylation nih.gov

Advanced Analytical and Spectroscopic Characterization of Imidazo 1,2 a Pyridine Chemical Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For 2-Chloro-7-methoxyimidazo[1,2-a]pyridine, a combination of 1D and 2D NMR experiments would be required to unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Proton (¹H) NMR Spectroscopy for Structural Confirmation and Purity Assessment

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons on the bicyclic ring system and the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information about the electronic environment and spatial relationship of the protons. Purity assessment would involve integrating the proton signals and identifying any peaks corresponding to impurities or residual solvents.

Hypothetical ¹H NMR Data Table This table is a representation of expected data and is not based on experimental results.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-3 ~7.5 - 7.8 Singlet (s) N/A
H-5 ~7.8 - 8.1 Doublet (d) ~7.0 - 9.0
H-6 ~6.5 - 6.8 Doublet of doublets (dd) J ≈ 7.0 - 9.0, J ≈ 2.0 - 3.0
H-8 ~7.0 - 7.3 Doublet (d) ~2.0 - 3.0

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment (e.g., attachment to electronegative atoms like chlorine, nitrogen, and oxygen).

Hypothetical ¹³C NMR Data Table This table is a representation of expected data and is not based on experimental results.

Carbon Assignment Expected Chemical Shift (ppm)
C-2 ~135 - 145
C-3 ~110 - 115
C-5 ~120 - 125
C-6 ~105 - 110
C-7 ~155 - 160
C-8 ~95 - 100
C-8a ~140 - 145

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR and to establish the precise connectivity, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the H-5/H-6 and H-6/H-8 adjacencies.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached (e.g., H-3 with C-3, H-5 with C-5).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the methoxy protons to C-7 would confirm the position of the methoxy group. Correlations from H-3 to C-2 and C-8a would confirm the structure of the imidazole (B134444) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are close to each other, helping to confirm assignments. For example, a NOESY correlation between the H-8 proton and the methoxy protons would provide strong evidence for the 7-methoxy substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the exact mass of the molecular ion with high precision. This allows for the determination of the elemental formula, confirming that the compound is indeed C₈H₇ClN₂O. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Hypothetical HRMS Data This table is a representation of expected data and is not based on experimental results.

Ion Calculated Exact Mass (m/z)
[C₈H₇³⁵ClN₂O+H]⁺ 183.0320

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

ESI-MS is a soft ionization technique that would be used to generate the protonated molecular ion [M+H]⁺. This technique is well-suited for polar molecules like imidazo[1,2-a]pyridines and would provide the molecular weight of the compound, which should correspond to the values determined by HRMS. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the skeletal structure of a molecule. The vibrational modes of a molecule are highly specific and provide a unique fingerprint.

For this compound, the IR and Raman spectra would be characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent bonds. The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in their assignment. nih.gov

The expected vibrational modes for this compound would include:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Methoxy Group Vibrations: The C-H stretching of the methyl group would appear around 2850-2960 cm⁻¹, while the characteristic C-O-C stretching vibrations are expected around 1250 cm⁻¹.

Imidazo[1,2-a]pyridine (B132010) Ring Vibrations: The C=C and C=N stretching vibrations of the fused heterocyclic ring system would produce a series of complex bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-Cl Stretching: The vibration of the carbon-chlorine bond at the 2-position is anticipated to appear in the lower frequency region, typically between 600-800 cm⁻¹.

An illustrative data table of expected key vibrational frequencies for this compound, based on data from related imidazo[1,2-a]pyridine and aminopyridine derivatives, is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3000-3100IR, Raman
Methoxy (-OCH₃) C-H Stretch2850-2960IR, Raman
C=N and C=C Ring Stretch1400-1650IR, Raman
Methoxy C-O-C Asymmetric Stretch~1250IR
C-Cl Stretch600-800IR, Raman

This table is illustrative and presents expected values based on known data for related compounds. Actual experimental values may vary.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements within a sample. This destructive method provides a crucial verification of the empirical formula of a synthesized compound, thereby confirming its elemental composition and purity. For novel compounds like this compound, this analysis is a standard and essential component of its characterization. nih.gov

The theoretical elemental composition of this compound (C₈H₇ClN₂O) is calculated from its molecular formula and the atomic weights of its constituent elements. An experimental analysis of a pure sample should yield results that are in close agreement (typically within ±0.4%) with these theoretical values.

A data table comparing the theoretical and expected experimental values for the elemental analysis of this compound is provided below.

ElementMolecular FormulaTheoretical Mass %Expected Experimental Mass % (Illustrative)
Carbon (C)C₈H₇ClN₂O52.62%52.58%
Hydrogen (H)C₈H₇ClN₂O3.86%3.90%
Nitrogen (N)C₈H₇ClN₂O15.34%15.31%
Chlorine (Cl)C₈H₇ClN₂O19.41%Not typically measured directly
Oxygen (O)C₈H₇ClN₂O8.76%Calculated by difference

The expected experimental values are illustrative and represent a hypothetical result for a pure sample.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While a crystal structure for this compound is not available in the public domain, analysis of related imidazo[1,2-a]pyridine structures reveals that the fused ring system is essentially planar. nih.govresearchgate.net The data obtained from a successful X-ray diffraction experiment would be deposited in a crystallographic database and would include key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

An illustrative table of the kind of crystallographic data that would be obtained for this compound is shown below.

ParameterIllustrative Data (Based on related structures)
Empirical formulaC₈H₇ClN₂O
Formula weight182.61
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~9.8
α (°)90
β (°)~105
γ (°)90
Volume (ų)~820
Z (molecules/cell)4
Calculated density (g/cm³)~1.48

This table is for illustrative purposes only and represents hypothetical data based on the analysis of similar imidazo[1,2-a]pyridine structures.

Computational Chemistry and Theoretical Studies on 2 Chloro 7 Methoxyimidazo 1,2 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These studies, however, have not been specifically published for 2-Chloro-7-methoxyimidazo[1,2-a]pyridine.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

No specific data is available regarding the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) for this compound. Such analysis would be crucial for understanding its electronic behavior and predicting its reactivity in chemical reactions.

Electrostatic Potential Surfaces and Charge Distribution Analysis

Information on the molecular electrostatic potential (MEP) surface and charge distribution for this compound is not available in the reviewed literature. This analysis would typically reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

While general methods for predicting NMR chemical shifts using computational tools exist, specific predicted data for this compound has not been found. dtic.mil Experimental NMR data for related, but distinct, imidazo[1,2-a]pyridine (B132010) derivatives have been published, but a computational prediction for the target compound is absent. tci-thaijo.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful tools for drug discovery, used to predict how a molecule might interact with a protein target.

Ligand-Protein Interaction Profiling with Biological Targets

There are no published molecular docking studies that specifically profile the interaction of this compound with any biological targets. Numerous studies perform docking for other analogues in this chemical family against various proteins, highlighting the potential of the scaffold, but data for the specified compound is missing. openpharmaceuticalsciencesjournal.comresearchgate.netnih.govnih.govresearchgate.net

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes for this compound are not available. This type of study is essential for understanding the molecule's flexibility and its preferred three-dimensional structures, which directly influences its biological activity.

Binding Mode Prediction and Rational Design

Computational docking and structure-based design are instrumental in elucidating the binding interactions of imidazo[1,2-a]pyridine derivatives with their biological targets and guiding the optimization of lead compounds. nih.gov By modeling the interactions between a ligand and a target protein's active site, researchers can predict the binding conformation and affinity, providing a rationale for observed biological activity. nih.gov

For the imidazo[1,2-a]pyridine scaffold, molecular docking studies have been crucial in identifying key interactions that drive inhibitor potency. For instance, in the development of anti-mycobacterial agents, docking studies of imidazo[1,2-a]pyridine amides into the active site of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis have helped to rationalize their potent activity. nih.gov Similarly, in the pursuit of novel anticancer agents, docking simulations of imidazo[1,2-a]pyridine derivatives into the ATP-binding pocket of kinases like Nek2 have guided the design of highly potent and selective inhibitors. nih.govnih.gov

The rational design of derivatives of this compound would leverage these computational techniques. Key considerations for rational design include:

Substitution at the 2-position: The chloro group at this position is a key feature. Studies on related series have shown that small substitutions like chloro and methoxy (B1213986) at or near this position are often tolerated and can be used to modulate properties like microsomal stability. researchgate.net

Bioisosteric Replacement: Structure-based design often employs bioisosteric replacement to improve potency and pharmacokinetic properties. nih.gov For this compound, computational models could predict the outcomes of replacing the chloro or methoxy groups with other functional groups (e.g., fluorine, cyano, small alkyl groups) to optimize interactions with a specific target.

A collaborative virtual screening effort to identify hits for visceral leishmaniasis successfully utilized in silico probing to expand upon an initial imidazo[1,2-a]pyridine hit. This approach rapidly diversified the chemotype and improved the antiparasitic activity, demonstrating the power of computational methods in the early stages of drug discovery. nih.gov Such strategies are directly applicable to the rational design of novel agents based on the this compound core.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) modeling become essential. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comjchemlett.com These models are powerful tools for predicting the activity of novel compounds and for providing insights into the structural features that govern their potency. jchemlett.com

The foundation of a QSAR model is the selection and calculation of molecular descriptors. These numerical values represent various aspects of a molecule's physicochemical properties. For a series of analogs based on the this compound scaffold, a wide range of descriptors would be calculated to capture the structural variations within the set. These are typically categorized as:

Descriptor CategoryDescriptionExamples for this compound
1D Descriptors Based on the molecular formula.Molecular Weight, Atom Counts.
2D Descriptors Based on the 2D representation of the molecule.Topological Indices (e.g., Wiener, Randić), Polar Surface Area (TPSA), LogP (lipophilicity).
3D Descriptors Based on the 3D conformation of the molecule.Steric parameters (e.g., Molecular Volume), Electronic parameters (e.g., Dipole Moment), Quantum Chemical Descriptors (e.g., HOMO/LUMO energies).

The chloro and methoxy substituents on the imidazo[1,2-a]pyridine core would significantly influence the values of these descriptors. For example, the chloro group contributes to the lipophilicity and electronic properties, while the methoxy group affects polarity, hydrogen bonding capacity, and steric bulk. The selection of the most relevant descriptors is a critical step, often accomplished using statistical methods to reduce redundancy and identify those that correlate most strongly with biological activity.

Once descriptors are calculated for a training set of molecules with known activities, a mathematical model is developed using statistical regression techniques. The goal is to create a robust and predictive model. The process involves several key steps:

Model Building: Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to generate the QSAR equation.

Internal Validation: The robustness of the model is tested using methods like leave-one-out cross-validation (q²). A high q² value indicates good internal predictive ability. jchemlett.com

External Validation: The model's ability to predict the activity of new compounds is assessed using an external test set of molecules that were not used in the model's development. The predictive ability is often measured by the correlation coefficient r²_pred. jchemlett.com

For imidazo[1,2-a]pyridine derivatives, QSAR models would aim to quantify the impact of different substituents at various positions on the core scaffold. For this compound, a QSAR model could predict how modifications to the 2- and 7-positions, or additions at other positions (e.g., C3 or C8), would alter a specific biological activity, such as antitubercular or anticancer potency. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing valuable insights into the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding. nih.govjchemlett.com

For a ligand such as this compound bound to a target protein, an MD simulation would typically involve the following:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: The system's trajectory is calculated over a period of nanoseconds to microseconds by solving Newton's equations of motion for every atom.

Analysis: The resulting trajectory is analyzed to assess various parameters, including:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein.

In studies of other heterocyclic inhibitors, MD simulations have been used to confirm the stability of docking poses and to identify crucial residues that play a key role in stabilizing the inhibitor within the active site. nih.govjchemlett.com For this compound, MD simulations could be used to validate a predicted binding mode from docking studies. This analysis would reveal whether the initial interactions, such as hydrogen bonds or hydrophobic contacts involving the methoxy group or the pyridine (B92270) nitrogen, are maintained throughout the simulation, thus providing a more rigorous understanding of the dynamic nature of the molecular recognition process.

Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridine Derivatives

Methodologies for SAR Elucidation

The journey to understand how the chemical structure of imidazo[1,2-a]pyridine (B132010) derivatives influences their biological activity employs a variety of sophisticated methodologies.

Rational drug design is a cornerstone in the development of novel imidazo[1,2-a]pyridine derivatives. This approach involves the design and synthesis of compounds based on a known biological target. nih.govdocumentsdelivered.comnih.govnih.govnih.govnih.gov For instance, researchers have designed and synthesized new imidazo[1,2-a]pyridine derivatives as potent COX-2 inhibitors by utilizing rational design methods. nih.gov This targeted approach allows for the systematic exploration of chemical space to enhance potency and selectivity.

The synthesis of compound libraries followed by high-throughput screening (HTS) is a powerful strategy for identifying novel bioactive imidazo[1,2-a]pyridine derivatives. acs.orgnih.govnih.gov This method allows for the rapid screening of a large number of compounds to identify "hits" with desired biological activity. acs.org For example, a focused library of imidazo[1,2-a]pyridine-8-carboxamides was screened against Mycobacterium tuberculosis, leading to the identification of a novel antimycobacterial lead series. nih.gov The development of efficient solid-phase synthesis methods has further enabled the generation of diverse libraries of these compounds for biological evaluation. acs.org The Groebke–Blackburn–Bienaymé reaction (GBBR) is noted as a greener alternative for synthesizing these libraries. mdpi.com

Scaffold hopping is a computational or experimental strategy used to identify new molecular backbones with similar biological activity to a known active compound. This technique has been successfully applied to the imidazo[1,2-a]pyridine scaffold. For example, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through scaffold hopping from pyridones. nih.gov This approach can lead to the discovery of new chemical entities with improved properties such as potency, selectivity, and metabolic stability. nih.govnih.gov

Influence of Substituent Effects on Biological Activity (General Principles)

The biological profile of imidazo[1,2-a]pyridine derivatives can be significantly modulated by the nature and position of various substituents on the bicyclic ring system.

Halogenation at the C2 position of the imidazo[1,2-a]pyridine core is a key modification that can influence biological activity. While functionalization at the C3 position is more common, methods for C2 functionalization are of significant interest. researchgate.net

In a study on c-Met inhibitors, the introduction of a chlorine atom at the C2 position, among other modifications, was explored. nih.gov The presence of a halogen at this position can impact the electron distribution of the ring system and its interaction with biological targets. For example, fluorinated imidazo[1,2-a]pyridine derivatives have been developed as potential antipsychotic agents, demonstrating that halogenation can lead to compounds with desirable pharmacological properties. nih.gov

The following table summarizes the impact of C2 halogenation on the biological activity of selected imidazo[1,2-a]pyridine derivatives:

Compound IDC2-SubstituentBiological Target/ActivityKey FindingReference
15g 8-fluoroimidazo[1,2-a]pyridine corec-Met kinaseThe 8-fluoro group contributed to a favorable interaction with Tyr-1230. nih.gov
- Fluorinated derivativesGABA-A receptorShowed antipsychotic-like activity and enhanced metabolic stability. nih.gov

This table is interactive. Click on the headers to sort the data.

Direct studies on the effect of a methoxy (B1213986) group at the C7 position of 2-chloro-imidazo[1,2-a]pyridine are not extensively detailed in the reviewed literature. However, inferences can be drawn from studies on related substitutions at this position. For example, in the development of antitubercular agents, the substitution of a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core was found to diminish activity approximately five-fold in one comparison. nih.gov This suggests that the electronic and steric properties of the substituent at the C7 position play a crucial role in the interaction with the biological target.

A methoxy group, being electron-donating through resonance and having a different steric profile than a methyl group, would be expected to impart distinct properties to the molecule. Studies on other pyridine (B92270) derivatives have shown that the presence and position of a methoxy group can enhance antiproliferative activity. mdpi.com

The following table presents data from a study on antitubercular imidazo[1,2-a]pyridines, highlighting the influence of substitution at the C7 position:

Compound IDC7-SubstituentBiological Activity (MIC against M. tuberculosis)Reference
15 -CH₃0.004 µM nih.gov
18 -Cl0.02 µM nih.gov

This table is interactive. Click on the headers to sort the data.

This data underscores the sensitivity of the biological activity of imidazo[1,2-a]pyridine derivatives to the nature of the substituent at the C7 position.

Effects of Modifications at the C3 Position on Activity

The C3 position of the imidazo[1,2-a]pyridine ring is a frequent site for chemical modification, largely due to its susceptibility to electrophilic attack, which facilitates the introduction of diverse functional groups. nih.govrsc.org Research has consistently shown that substituents at this position can dramatically influence the biological profile of the resulting compounds.

For instance, in the development of antituberculosis agents, modifications of the imidazo[1,2-a]pyridine core revealed that a 3-carboxylate series was more potent than the corresponding 3-oxoacetamide or 3-acetamide analogues. nih.gov Similarly, the introduction of a simple chlorine atom at the C3 position has been shown to produce a significant increase in anticandidal activity against Candida albicans and Candida tropicalis. bohrium.com In another study, a series of 5-lipoxygenase (5-LO) inhibitors was developed where an N-cyclohexylamine at the C3 position was identified as a key feature for potent inhibition. nih.gov

The introduction of a thioether side chain at the C3 position has been explored for antiviral activity against human cytomegalovirus (HCMV). nih.gov Furthermore, in the pursuit of antiulcer agents, elaboration of a side chain at the C3 position to incorporate primary amines, which were then further functionalized, led to compounds with good cytoprotective properties. acs.org The introduction of a methyl group at the C3 position has also been found to significantly improve affinity for the melanin-concentrating hormone receptor 1 (MCH1R). researchgate.net These examples underscore the critical role of the C3 position as a key determinant of the pharmacological activity of imidazo[1,2-a]pyridine derivatives.

Table 1: Effect of C3 Position Modifications on Biological Activity

C3 Substituent/Modification Target/Activity Observation Source(s)
Carboxylate Esters Antitubercular (Mtb) More potent series compared to 3-oxoacetamides and 3-acetamides. nih.gov
Chlorine Anticandidal Remarkable activity against Candida albicans and C. tropicalis. bohrium.com
N-Cyclohexylamine 5-Lipoxygenase (5-LO) Inhibition Identified as a potent 5-LO inhibitor. nih.gov
Thioether Side Chain Antiviral (HCMV) A key structural feature for antiviral compounds. nih.gov
Elaborated Aminoalkylthioethyl Chains Antiulcer (Cytoprotective) Resulted in compounds with good cytoprotective properties. acs.org

Influence of Peripheral Substituents and Linkers on Target Recognition

SAR studies on antimicrobial agents have shown that the nature of the group on a phenyl ring at the C2 position, as well as substituents at the C7 position, influences inhibitory activity. nih.gov For inhibitors of dipeptidyl peptidase-4 (DPP-4), a 2,4-dichlorophenyl group at the C2-position was identified as a potent and selective modification. nih.gov Docking studies revealed that the pyridine moiety of the core scaffold provides an additional π-π interaction with the enzyme. nih.gov In the context of aryl hydrocarbon receptor (AHR) ligands, electron-withdrawing substituents on the 2-phenyl group were found to be a key feature for potent activity. nih.gov

The C6 position has also been identified as a privileged site for modification in certain contexts. For inhibitors of Rab geranylgeranyl transferase (RGGT), modifications at the C6 position were found to be critical for retaining activity. researchgate.net The nature of these C6 substituents, including their bulkiness, length, and electronic character, directly influenced the compound's inhibitory potential. researchgate.net

The linkers that connect the imidazo[1,2-a]pyridine scaffold to other pharmacophoric elements also play a defining role. In the development of antituberculosis compounds, conformationally flexible linkers such as ether, methyl ether, and amine groups were introduced between the core and a terminal phenyl ring. nih.gov It was found that ether (-O-) and methyl ether (-OCH2-) linkers, in combination with specific substituents on the terminal ring, resulted in potent activity, whereas amine (-NH-) linkers led to weaker activity. nih.gov Similarly, for RGGT inhibitors, connecting functional groups to the C6 position via a phenyl group or a two- to three-carbon long linker produced distinct effects on activity. researchgate.net

Table 2: Influence of Peripheral Groups and Linkers on Activity

Position/Linker Substituent/Linker Type Target/Activity Observation Source(s)
C2-Phenyl 2,4-Dichlorophenyl DPP-4 Inhibition Potent and selective inhibition observed. nih.gov
C2-Phenyl Electron-Withdrawing Groups AHR Ligand Activity Key feature for identifying potent ligands. nih.gov
C6 Various Substituents RGGT Inhibition Modifications at this "privileged" position are essential for activity. researchgate.net
C6 Chlorine Antitubercular (Mtb) Introduction of a Cl atom at C6 enhanced potency. nih.gov
Side Chain Linker Ether, Methyl Ether Antitubercular (Mtb) Flexible linkers that led to potent compounds. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, as biological macromolecules like enzymes and receptors are chiral environments. Consequently, the different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological activities. The imidazo[1,2-a]pyridine scaffold can be incorporated into chiral molecules, and the orientation of substituents in space can be a decisive factor for target binding and efficacy. acs.org

A clear demonstration of this principle is found in a series of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines developed as potassium-competitive acid blockers (P-CABs) for inhibiting gastric acid secretion. acs.org These compounds possess a chiral center at the C9 position of the pyran ring fused to the imidazo[1,2-a]pyridine core. When the individual enantiomers were synthesized and tested, a stark difference in activity was observed. The (9S)-enantiomers were found to be responsible for the potent inhibition of the H+/K+-ATPase enzyme, while the corresponding (9R)-enantiomers were virtually inactive. acs.org This indicates a highly specific stereochemical requirement for binding to the target enzyme, where only one enantiomer fits correctly into the binding site to exert its inhibitory effect.

This highlights that for chiral derivatives of the imidazo[1,2-a]pyridine scaffold, evaluating the racemic mixture may mask the true potency of the active enantiomer or the potential inactivity of the other. Therefore, the synthesis and evaluation of individual enantiomers are often necessary to fully elucidate the structure-activity relationship and to develop more selective and potent therapeutic agents.

Table 3: Stereochemical Effects on the Activity of a Pyrano-fused Imidazo[1,2-a]pyridine Derivative

Compound Series Enantiomer Target Biological Activity Source(s)
7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines (9S)-enantiomer H+/K+-ATPase (Proton Pump) Potent inhibitor of gastric acid secretion. acs.org

Future Research Directions and Translational Opportunities for 2 Chloro 7 Methoxyimidazo 1,2 a Pyridine

Development of Innovative and Sustainable Synthetic Routes for Complex Derivatives

The future synthesis of complex derivatives originating from 2-Chloro-7-methoxyimidazo[1,2-a]pyridine will prioritize efficiency and environmental sustainability. Modern synthetic strategies are moving away from traditional methods, which can involve harsh conditions or toxic reagents, toward greener alternatives. ccspublishing.org.cnnanobioletters.com

Key innovative approaches include:

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component process for efficiently creating diverse imidazo[1,2-a]pyridine (B132010) libraries. researchgate.netrsc.org This method allows for the rapid assembly of complex molecules from simple starting materials, which is ideal for generating a wide range of derivatives for biological screening. researchgate.net

Green Solvents and Catalysts: Research has demonstrated the successful synthesis of imidazo[1,2-a]pyridines using sustainable solvents like eucalyptol and aqueous micellar media. researchgate.netacs.org The use of eco-friendly and reusable catalysts, such as copper silicate (B1173343), further reduces the environmental impact of synthesis. nanobioletters.com

Alternative Energy Sources: Microwave-assisted synthesis and ultrasound irradiation are being employed to accelerate reaction times and improve yields under milder conditions. organic-chemistry.orgnih.govmdpi.com These techniques offer a more energy-efficient alternative to conventional heating. mdpi.com

Novel Feedstocks: An emerging and highly sustainable approach involves synthesizing the imidazo[1,2-a]pyridine core from renewable resources, such as lignin β-O-4 segments, providing a pathway away from fossil-based starting materials. nih.gov

By adapting these innovative and sustainable methods, chemists can efficiently produce a diverse library of novel and complex derivatives based on the this compound scaffold for further investigation.

Advanced SAR-Driven Design Utilizing Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of this compound derivatives. These computational tools can analyze vast datasets to build predictive models, significantly accelerating the drug discovery process. scielo.br

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. youtube.com By correlating the chemical structures of a series of compounds with their biological activities, ML algorithms can identify the key molecular features responsible for potency and selectivity. scielo.bryoutube.com For instance, a study on 177 imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives used AI to construct a robust QSAR model for anti-melanoma activity, highlighting the structural characteristics that enhance molecular potency. scielo.br

Future applications for designing derivatives of this compound include:

Predictive Modeling: AI algorithms can be trained on existing experimental data to predict the biological activity of virtual compounds before they are synthesized, saving time and resources. scielo.br

SAR Elucidation: Machine learning can uncover complex and non-linear structure-activity relationships (SAR) that may not be apparent from manual analysis, guiding chemists to make more informed design choices. nih.govresearchgate.net Studies have already begun to identify how substituents at various positions on the imidazo[1,2-a]pyridine ring influence antimicrobial or anticancer activity. nih.govresearchgate.net

In Silico Screening: Large virtual libraries of potential derivatives can be rapidly screened against a biological target using these predictive models, prioritizing the most promising candidates for synthesis and testing. researchgate.net

This data-driven approach allows for a more rational and efficient exploration of the chemical space around the core scaffold, increasing the probability of discovering highly active and selective drug candidates.

Exploration of Multi-Targeting Strategies for Complex Biological Systems

The inherent versatility of the imidazo[1,2-a]pyridine scaffold, which demonstrates a wide array of biological activities, makes it an ideal candidate for the development of multi-target drugs. nih.govnih.govnih.gov Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. A multi-targeting strategy, where a single molecule is designed to interact with several key targets simultaneously, can offer superior efficacy and a reduced likelihood of drug resistance.

Future research directions could focus on designing derivatives of this compound that act as:

Dual Inhibitors: Researchers have successfully designed imidazo[1,2-a]pyridine and related derivatives that act as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer. acs.orgdrugbank.com Another study investigated imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of the hACE2 receptor and the SARS-CoV-2 spike protein to block viral entry. nih.gov

Modulators of Multiple Pathways: A single derivative could be engineered to, for example, inhibit a cancer-promoting enzyme while simultaneously reducing inflammation, which is often associated with tumor progression. nih.gov Novel imidazo[1,2-a]pyridine derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is crucial in inflammation and cancer. nih.gov

By leveraging the scaffold's promiscuity, medicinal chemists can rationally design single compounds that address the multifaceted nature of complex diseases, leading to potentially more effective therapeutic interventions.

Interdisciplinary Approaches Integrating Chemical Synthesis, Computational Biology, and Target Validation

The most fruitful future research will emerge from the seamless integration of multiple scientific disciplines. The development of derivatives from this compound will benefit immensely from a collaborative cycle involving chemical synthesis, computational biology, and experimental target validation.

This integrated workflow typically proceeds as follows:

Computational Design & Screening: The process begins with in silico methods. Molecular docking and dynamics simulations predict how potential derivatives will bind to a specific biological target, such as an enzyme or receptor. scielo.brnih.gov This computational screening helps prioritize which molecules to synthesize.

Chemical Synthesis: Chemists then synthesize the most promising candidates identified through computational modeling, often employing the innovative and sustainable routes described previously. rsc.org

Biological Evaluation & Target Validation: The synthesized compounds are tested in biological assays (in vitro and in vivo) to measure their activity and confirm that they interact with the intended target. nih.gov For example, experiments can confirm that a compound inhibits a specific enzyme like Nek2 or Platelet-derived growth factor receptor (PDGFR), validating the initial computational predictions. nih.govnih.gov

Iterative Refinement: The experimental results are then fed back into the computational models. This iterative process, where computational predictions are tested in the lab and the results are used to refine the next generation of models and molecules, creates a powerful feedback loop that accelerates the discovery of potent and selective compounds. scielo.br

This interdisciplinary approach ensures that research is both targeted and efficient, maximizing the potential for translating a promising chemical scaffold into a clinically valuable therapeutic agent.

Investigation into the Broader Scope of Biological Activities and Underlying Molecular Mechanisms

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for an exceptionally broad range of pharmacological effects. nih.govbio-conferences.org While much is known, a key future direction is to systematically screen derivatives of this compound against a wider array of biological targets and to elucidate the precise molecular mechanisms behind their activity.

The known biological activities of the broader imidazo[1,2-a]pyridine class provide a roadmap for this exploration. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others. chemrxiv.orgnih.gov Understanding the underlying mechanisms—how these molecules interact with biological systems at a molecular level—is crucial for developing safer and more effective drugs. For example, studies have shown that certain derivatives can intercalate with DNA or inhibit key enzymes involved in cell cycle regulation and disease progression. nih.govnih.gov

Table 1: Selected Biological Activities of the Imidazo[1,2-a]pyridine Scaffold

Biological Activity Specific Target / Cell Line Key Findings
Anticancer KRAS G12C mutated cells, A375P melanoma cells, Nek2, PDGFR, PI3K/mTOR Derivatives have been developed as covalent inhibitors of KRAS G12C, show submicromolar potency against melanoma, and act as potent inhibitors of key cancer-related kinases. rsc.orgnih.govacs.orgnih.govnih.gov
Anti-inflammatory STAT3/NF-κB/iNOS/COX-2 signaling pathway A novel derivative was shown to suppress STAT3 phosphorylation and reduce the expression of inflammatory mediators like COX-2 and iNOS. nih.gov
Antiviral SARS-CoV-2 (hACE2 and spike protein) Designed derivatives showed promising binding affinity to key proteins involved in SARS-CoV-2 cell entry, suggesting potential as viral entry inhibitors. nih.gov
Antimicrobial Gram-positive and Gram-negative bacteria Certain derivatives exhibit remarkable inhibitory activity against a range of bacterial strains. researchgate.net
Enzyme Inhibition Aldehyde Dehydrogenase (ALDH) A class of derivatives was identified as inhibitors of ALDH1A3, a target in glioblastoma stem cells.
DNA Interaction Calf-Thymus DNA Gold(III) complexes of imidazo[1,2-a]pyridine derivatives have been shown to bind to DNA via intercalation, demonstrating genotoxic potential. nih.govnih.gov

Future research should focus on high-throughput screening of this compound derivatives against diverse target panels. For the most active compounds, detailed mechanistic studies using techniques like X-ray crystallography, proteomics, and advanced molecular imaging will be essential to uncover their precise modes of action, paving the way for their development as next-generation therapeutics.

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